molecular formula C20H21ClFN5O5S2 B12354117 1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea

1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea

Cat. No.: B12354117
M. Wt: 530.0 g/mol
InChI Key: YVVSFTMSBONSDB-UHFFFAOYSA-N
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Description

1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea is a complex organic compound that features a variety of functional groups, including a sulfonyl group, a urea group, and a quinazolinone moiety

Preparation Methods

The synthesis of 1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea can be achieved through a multi-step process involving various organic reactions. One common method involves the initial formation of the sulfonyl chloride derivative of 5-chlorothiophene, followed by its reaction with an amine to form the sulfonamide. Subsequent steps involve the introduction of the quinazolinone moiety and the final coupling with the urea derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or inflammatory diseases.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar compounds to 1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea include:

These compounds highlight the versatility of the sulfonyl-thiophene scaffold and its potential for modification to achieve different chemical and biological properties.

Properties

Molecular Formula

C20H21ClFN5O5S2

Molecular Weight

530.0 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea

InChI

InChI=1S/C20H21ClFN5O5S2/c1-23-15-9-14-12(8-13(15)22)18(28)27(20(30)25-14)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17/h2-7,12-15,23H,8-9H2,1H3,(H,25,30)(H2,24,26,29)

InChI Key

YVVSFTMSBONSDB-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2C(CC1F)C(=O)N(C(=O)N2)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl

Origin of Product

United States

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